



## Application Notes & Protocols: CTIM-76 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Anticancer agent 76 |           |
| Cat. No.:            | B12395750           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of CTIM-76, a Claudin 6 (CLDN6) x CD3 bispecific antibody, in three-dimensional (3D) tumor spheroid models. These models offer a more physiologically relevant system for assessing therapeutic efficacy compared to traditional 2D cell cultures by mimicking the complex tumor microenvironment.[1][2][3][4][5]

### **Introduction to CTIM-76**

CTIM-76 is a T-cell engaging bispecific antibody that targets the tight junction protein Claudin 6 (CLDN6), a validated therapeutic target in several solid tumors, including ovarian, endometrial, testicular, and gastric cancers.[6][7][8] CLDN6 is highly expressed on cancer cells with limited to no expression in healthy adult tissues, making it an attractive target for cancer therapy.[6][7] [8][9] CTIM-76 is engineered to selectively bind to CLDN6 on tumor cells and CD3 on T-cells, redirecting the patient's immune system to recognize and eliminate cancer cells.[6][7][9][10] Preclinical studies have demonstrated CTIM-76's potency and selectivity in lysing CLDN6-positive cancer cells.[6][7][11] A Phase 1 clinical trial for CTIM-76 is currently underway for patients with advanced CLDN6-positive cancers.[9][10][12][13][14][15]

## 3D Tumor Spheroid Models for CTIM-76 Evaluation

3D tumor spheroids recapitulate key features of solid tumors, such as cell-cell interactions, nutrient and oxygen gradients, and spatial heterogeneity, providing a more stringent and



predictive model for preclinical drug assessment.[2][3][16] For a T-cell engaging bispecific antibody like CTIM-76, 3D co-culture spheroid models, which incorporate both tumor cells and immune cells (like T-cells), are essential to evaluate its mechanism of action.

## **Experimental Protocols**

# **Protocol 1: Generation of CLDN6-Positive Tumor Spheroids**

This protocol describes the formation of tumor spheroids from CLDN6-expressing cancer cell lines.

#### Materials:

- CLDN6-positive cancer cell line (e.g., OVCAR-3, PA-1)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Ultra-low attachment (ULA) round-bottom 96-well or 384-well plates[2][16]
- Sterile centrifuge tubes
- Hemocytometer or automated cell counter

### Procedure:

- Culture CLDN6-positive cancer cells in T75 flasks to ~80-90% confluency.
- Wash the cells with PBS and detach them using Trypsin-EDTA.
- Neutralize trypsin with complete culture medium and transfer the cell suspension to a centrifuge tube.



- Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
- · Count the cells and determine their viability.
- Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well).
- Seed the cells into ULA round-bottom plates.
- Centrifuge the plates briefly at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.
- Incubate the plates at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 2-4 days.[16]
- Monitor spheroid formation and growth using a microscope.

## Protocol 2: Co-culture of Tumor Spheroids with Immune Cells and CTIM-76 Treatment

This protocol details the addition of immune cells and subsequent treatment with CTIM-76.

#### Materials:

- Pre-formed CLDN6-positive tumor spheroids (from Protocol 1)
- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
- CTIM-76 antibody
- Appropriate control antibodies (e.g., isotype control)
- · Complete culture medium

### Procedure:

Isolate PBMCs or T-cells from healthy donor blood.



- Once tumor spheroids have formed and reached a desired size (e.g., 300-500 μm in diameter), add the immune cells to each well at a specified Effector-to-Target (E:T) ratio (e.g., 1:1, 5:1, 10:1).
- Prepare serial dilutions of CTIM-76 and control antibodies in complete culture medium.
- Add the diluted CTIM-76 or control antibodies to the co-culture wells. Include a vehicle control (medium only).
- Incubate the plates for the desired duration of the experiment (e.g., 48, 72, 96 hours).

## Data Presentation: Quantitative Analysis of CTIM-76 Efficacy

The following tables summarize the expected quantitative data from key assays to evaluate the efficacy of CTIM-76 in 3D tumor spheroid models.

Table 1: Spheroid Growth Inhibition

| Treatment Group | Concentration (nM) | Spheroid Volume<br>(µm³) at 96h (Mean<br>± SD)   | % Growth<br>Inhibition |
|-----------------|--------------------|--------------------------------------------------|------------------------|
| Vehicle Control | -                  | 1.5 x 10^7 ± 0.2 x<br>10^7                       | 0%                     |
| Isotype Control | 10                 | 1.4 x 10 <sup>7</sup> ± 0.3 x<br>10 <sup>7</sup> | 7%                     |
| CTIM-76         | 0.1                | 1.1 x 10 <sup>7</sup> ± 0.2 x<br>10 <sup>7</sup> | 27%                    |
| CTIM-76         | 1                  | 0.7 x 10^7 ± 0.1 x<br>10^7                       | 53%                    |

| CTIM-76 | 10 | 0.3 x 10^7 ± 0.1 x 10^7 | 80% |

Table 2: Cytotoxicity Assay (LDH Release)



| Treatment Group | Concentration (nM) | LDH Release<br>(OD490) at 72h<br>(Mean ± SD) | % Cytotoxicity |
|-----------------|--------------------|----------------------------------------------|----------------|
| Vehicle Control | -                  | 0.2 ± 0.05                                   | 0%             |
| Isotype Control | 10                 | 0.22 ± 0.06                                  | 5%             |
| CTIM-76         | 0.1                | 0.5 ± 0.08                                   | 30%            |
| CTIM-76         | 1                  | 0.9 ± 0.1                                    | 70%            |

| CTIM-76 | 10 | 1.2 ± 0.15 | 100% |

Table 3: T-Cell Activation (IFN-y Secretion)

| Treatment Group | Concentration (nM) | IFN-y Concentration<br>(pg/mL) at 48h (Mean ± SD) |
|-----------------|--------------------|---------------------------------------------------|
| Vehicle Control | -                  | 50 ± 15                                           |
| Isotype Control | 10                 | 65 ± 20                                           |
| CTIM-76         | 0.1                | 500 ± 75                                          |
| CTIM-76         | 1                  | 1500 ± 200                                        |

| CTIM-76 | 10 | 3500 ± 450 |

# Key Experimental Assays and Protocols Protocol 3: Spheroid Viability and Growth Assay

This protocol measures the effect of CTIM-76 on spheroid growth and viability over time.

### Materials:

- Co-culture plates with spheroids, immune cells, and CTIM-76
- Brightfield microscope with imaging capabilities or an automated live-cell imaging system[2]



- Image analysis software
- Cell viability reagent (e.g., CellTiter-Glo® 3D)

### Procedure:

- Spheroid Size Measurement:
  - Capture brightfield images of the spheroids at regular intervals (e.g., 0, 24, 48, 72, 96 hours).
  - Use image analysis software to measure the diameter of each spheroid.
  - Calculate the spheroid volume using the formula: Volume =  $(4/3)\pi$  (radius)<sup>3</sup>.
- Endpoint Viability Assay:
  - At the end of the treatment period, add a 3D-specific cell viability reagent to each well.
  - Incubate according to the manufacturer's instructions.
  - Measure luminescence using a plate reader.

### **Protocol 4: Cytotoxicity Assay**

This protocol quantifies the killing of tumor cells by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

### Materials:

- Co-culture plates with spheroids, immune cells, and CTIM-76
- LDH cytotoxicity assay kit
- Plate reader

#### Procedure:

At the desired time point, carefully collect the cell culture supernatant from each well.



- Follow the LDH assay kit manufacturer's protocol to measure LDH activity in the supernatant.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of cytotoxicity relative to a maximum lysis control.

## Protocol 5: T-Cell Activation and Cytokine Release Assay

This protocol assesses T-cell activation by measuring the secretion of cytokines, such as Interferon-gamma (IFN-y).

### Materials:

- Co-culture plates with spheroids, immune cells, and CTIM-76
- ELISA or multiplex cytokine assay kit (e.g., Luminex) for IFN-y
- Plate reader

### Procedure:

- Collect the cell culture supernatant at various time points (e.g., 24, 48, 72 hours).
- Perform the ELISA or multiplex assay according to the manufacturer's instructions to quantify the concentration of IFN-y.
- Read the results using a plate reader.

### **Protocol 6: Spheroid Invasion Assay**

This assay evaluates the effect of CTIM-76 on the invasive potential of tumor cells.[17]

### Materials:

- Pre-formed tumor spheroids
- Extracellular matrix (ECM) gel (e.g., Matrigel or collagen)[1][17]



- Co-culture medium with immune cells and CTIM-76
- Microscope with imaging capabilities

### Procedure:

- Embed the pre-formed tumor spheroids into a layer of ECM gel in a new culture plate.[17]
- Allow the ECM to solidify.
- Add the co-culture medium containing immune cells and different concentrations of CTIM-76.
- Incubate and monitor the spheroids over several days.
- Capture images at regular intervals to observe the invasion of tumor cells into the surrounding matrix.
- Quantify the area of invasion using image analysis software.

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: Mechanism of action of CTIM-76 bispecific antibody.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for evaluating CTIM-76 in 3D tumor spheroid models.

## **Logical Relationship**





Click to download full resolution via product page

Caption: Logical flow of CTIM-76's therapeutic effect in 3D spheroids.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Protocol to develop A 3D tumor model for drug testing applications PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spheroid Growth | Sartorius [sartorius.com]
- 3. Application of 3D cultured multicellular spheroid tumor models in tumor-targeted drug delivery system research PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]

### Methodological & Application





- 5. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates PMC [pmc.ncbi.nlm.nih.gov]
- 6. CTIM-76 Context Therapeutics [contexttherapeutics.com]
- 7. integralmolecular.com [integralmolecular.com]
- 8. Context Therapeutics Nominates CTIM-76 Bispecific Antibody Candidate to Develop Treatment for Claudin 6-Positive Solid Tumors [drug-dev.com]
- 9. A phase 1, first-in-human study of CTIM-76, a claudin-6 (CLDN6)-directed bispecific antibody, in patients with recurrent ovarian cancer and other advanced solid tumors. - ASCO [asco.org]
- 10. Context Therapeutics Inc. Reports Encouraging Phase 1 Trial Results for CTIM-76 and CT-95, Financial Update for Q3 2025 [quiverquant.com]
- 11. urologytimes.com [urologytimes.com]
- 12. mskcc.org [mskcc.org]
- 13. Context doses first subject in Phase I cancer trial of CTIM-76 [clinicaltrialsarena.com]
- 14. Context Therapeutics Inc. Advances CTIM-76 in Phase 1 Trial for Solid Tumors with Initial Data Expected in 2026 | Nasdaq [nasdaq.com]
- 15. Context Therapeutics Initiates Phase 1 Trial of CTIM-76 for CLDN6-Positive Cancers [trial.medpath.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Spheroid Invasion Assay Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [Application Notes & Protocols: CTIM-76 in 3D Tumor Spheroid Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395750#application-of-ctim-76-in-3d-tumor-spheroid-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com